molecular formula C13H11N3 B057586 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline CAS No. 5805-39-0

2-(1H-Benzo[D]Imidazol-2-Yl)Aniline

Cat. No.: B057586
CAS No.: 5805-39-0
M. Wt: 209.25 g/mol
InChI Key: YWNXHTNWOQHFRL-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)aniline is an organic compound with the molecular formula C13H11N3. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and catalysis.

Biochemical Analysis

Biochemical Properties

2-(2-Aminophenyl)benzimidazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have strong binding affinities for both DNA and proteins . The nature of these interactions is largely due to the structure of the compound, which allows it to form hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of 2-(2-Aminophenyl)benzimidazole on cells are diverse and significant . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have cytotoxic effects on cancer cells, inducing apoptosis and causing cell-cycle arrest in the G2/M phase .

Molecular Mechanism

At the molecular level, 2-(2-Aminophenyl)benzimidazole exerts its effects through various mechanisms . It has been found to intercalate with DNA, inhibiting the replication process . Additionally, it can bind to enzymes and proteins, potentially inhibiting or activating their functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Aminophenyl)benzimidazole can change over time

Dosage Effects in Animal Models

The effects of 2-(2-Aminophenyl)benzimidazole can vary with different dosages in animal models . It has been reported to show more pronounced activity in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reaction: One common method for synthesizing 2-(1H-Benzimidazol-2-yl)aniline involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA).

    Microwave-Assisted Synthesis: Another efficient method involves the microwave-assisted synthesis where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven.

Industrial Production Methods

Industrial production methods for 2-(1H-Benzimidazol-2-yl)aniline often involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Comparison with Similar Compounds

2-(1H-Benzimidazol-2-yl)aniline can be compared with other benzimidazole derivatives:

Conclusion

2-(1H-Benzimidazol-2-yl)aniline is a versatile compound with significant importance in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and serve as a key component in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N3/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNXHTNWOQHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206775
Record name 2-(1H-Benzimidazol-2-yl)aniline
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-39-0
Record name 2-(2-Aminophenyl)benzimidazole
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Record name 2-(2-Aminophenyl)benzimidazole
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Record name 2-(1H-Benzimidazol-2-yl)aniline
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Record name 2-(1H-benzimidazol-2-yl)aniline
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Record name 2-(2-AMINOPHENYL)BENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-(2-Aminophenyl)benzimidazole?

A1: The molecular formula of 2-(2-Aminophenyl)benzimidazole is C13H11N3, and its molecular weight is 209.25 g/mol.

Q2: What spectroscopic data is available for characterizing 2-(2-Aminophenyl)benzimidazole?

A2: The compound can be characterized using various spectroscopic techniques including:

  • IR Spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N-H, C=N, and aromatic C-C bonds. [, , , , , ]
  • NMR Spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of hydrogen and carbon atoms within the molecule. [, , , , , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
  • UV-Vis Spectroscopy: Reveals electronic transitions within the molecule, providing information about conjugation and potential for photophysical properties. [, , ]
  • ESR Spectroscopy: Helpful for characterizing paramagnetic metal complexes formed with 2-(2-Aminophenyl)benzimidazole. [, ]

Q3: What are the common synthetic routes to 2-(2-Aminophenyl)benzimidazole?

A3: This compound can be synthesized through several methods:

  • Condensation of benzene-1,2-diamine with 2-nitrobenzaldehyde followed by reduction of the nitro group. []
  • Reaction of o-phenylenediamine with anthranilic acid. []
  • Decomposition of 4-o-Aminoanilinobenzotriazine in ethylene glycol or piperidine. []

Q4: What types of reactions is 2-(2-Aminophenyl)benzimidazole known to undergo?

A4: The compound exhibits diverse reactivity due to its multiple functional groups:

  • Schiff Base Formation: The amine group readily condenses with aldehydes to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , , , , ]
  • Cyclocondensation: Reacts with carbon disulfide to form benzimidazo[1,2-c]quinazoline-6(5H)-thiones, important intermediates for further derivatization. [, ]
  • Metal Complex Formation: Acts as a versatile ligand, coordinating to various metal ions (e.g., Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Ag(I)) through its nitrogen atoms, forming complexes with distinct geometries. [, , , , , , , , , , , , , ]

Q5: What are the potential applications of 2-(2-Aminophenyl)benzimidazole and its derivatives?

A5: The compound and its derivatives show promise in various fields:

  • Pharmaceuticals: As intermediates in the synthesis of biologically active compounds, particularly with potential applications as bronchodilators and antimicrobial agents. [, , , ]
  • Coordination Chemistry: As ligands for the development of metal complexes with unique properties for catalysis, materials science, and biological applications. [, , , , , , , , , ]
  • Fluorescent Sensors: Derivatives designed for the selective and sensitive detection of ions, such as copper(II) and sulfide, in both environmental and biological samples. [, , ]

Q6: Have computational methods been used to study 2-(2-Aminophenyl)benzimidazole?

A7: Yes, computational chemistry techniques, including DFT calculations, have been employed to understand the electronic structure, spectroscopic properties, and interactions of the compound with metal ions. [] These studies provide valuable insights for designing new derivatives with improved properties.

Q7: What is known about the structure-activity relationships (SAR) of 2-(2-Aminophenyl)benzimidazole derivatives?

A8: Research suggests that modifications to the aromatic rings, particularly the introduction of electron-donating or withdrawing groups, significantly impact the compound's biological activity, fluorescence properties, and coordination behavior. [, , ] Systematic SAR studies are crucial for optimizing desired properties and developing potent and selective compounds for various applications.

Q8: What is known about the stability of 2-(2-Aminophenyl)benzimidazole?

A9: While specific stability data for the compound is limited in the provided research, it's important to note that benzimidazole derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, heat, oxidizing agents). [] Proper storage and handling are crucial to maintain its integrity. Formulation strategies to improve stability, solubility, or bioavailability would likely involve exploring different salt forms, excipients, and drug delivery systems.

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